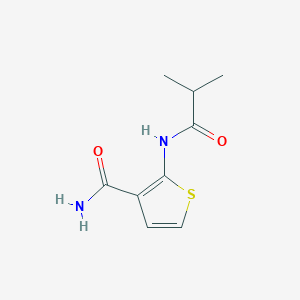
2-Isobutyramidothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyramidothiophene-3-carboxamide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramidothiophene-3-carboxamide typically involves the reaction of thiophene derivatives with isobutyramide under specific conditions. One common method includes the use of a condensation reaction, where thiophene-3-carboxylic acid is reacted with isobutyramide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Isobutyramidothiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, Cl2, polar solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-Isobutyramidothiophene-3-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 2-Isobutyramidothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- 2-Isobutyramidothiophene-2-carboxamide
Uniqueness
2-Isobutyramidothiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the isobutyramide group at the 2-position and the carboxamide group at the 3-position provides distinct properties compared to other thiophene derivatives .
生物活性
2-Isobutyramidothiophene-3-carboxamide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an isobutyramide group at the 2-position and a carboxamide group at the 3-position. This unique substitution pattern influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | 2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study Example:
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial properties.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Research Findings:
- Cell Line Studies: In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death in malignant cells.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition: The compound can form hydrogen bonds with key enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways: It may disrupt critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related thiophene derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Thiophene-2-carboxamide | Moderate | Low | Lacks isobutyramide substitution |
| Thiophene-3-carboxamide | Low | Moderate | Different substitution pattern |
| This compound | High | Promising | Unique substitution enhancing activity |
特性
IUPAC Name |
2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5(2)8(13)11-9-6(7(10)12)3-4-14-9/h3-5H,1-2H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKBTVZFFLULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CS1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













